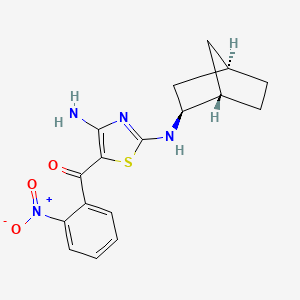
MAT2A inhibitor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methionine adenosyltransferase 2A (MAT2A) inhibitors are a class of compounds that target the enzyme methionine adenosyltransferase 2A. This enzyme is crucial for the production of S-adenosyl methionine (SAM), a universal methyl donor involved in numerous biological processes, including DNA methylation, RNA methylation, and protein methylation. MAT2A inhibitors have gained significant attention due to their potential therapeutic applications, particularly in cancer treatment, where they exploit the synthetic lethality in cancers with methylthioadenosine phosphorylase (MTAP) deletion .
Wirkmechanismus
Target of Action
The primary target of the MAT2A inhibitor is the enzyme Methionine Adenosyltransferase 2A (MAT2A) . MAT2A plays a crucial role in metabolism and epigenetics as it is the major producer of S-adenosyl methionine (SAM) , the universal methyl donor for all cellular methyltransferase reactions .
Mode of Action
MAT2A inhibitors work by interacting with the MAT2A enzyme and inhibiting its function . This inhibition leads to a reduction in the levels of SAM . The decrease in SAM levels results in further inhibition of Protein Arginine Methyltransferase 5 (PRMT5) , a methyltransferase that governs spliceosome fidelity .
Biochemical Pathways
The inhibition of MAT2A affects several biochemical pathways. The reduction of SAM levels by MAT2A inhibition results in selective inhibition of PRMT5 . This triggers pre-mRNA splicing defects that may induce RNA polymerase stalling and can cause R-loop accumulation . Furthermore, due to essential roles in 1-carbon metabolism, MAT2A inhibition together with MTAP loss leads to depletion of metabolites required for both de novo and salvage nucleotide biosynthesis .
Pharmacokinetics
MAT2A inhibitors have been found to be potent and selective, with high bioavailability . For example, ISM3412, a novel this compound, demonstrated a strong inhibition of MAT2A with an IC50 of 19.4 nM in enzymatic assays . It also exhibited favorable drug-likeness properties, including low molecular weight, good solubility and permeability, and low plasma protein binding .
Result of Action
The result of MAT2A inhibition is a decrease in cellular proliferation . This is achieved through the increased stability of p53 and its targets, leading to decreased cellular proliferation . Furthermore, MAT2A inhibition effectively decreases SAM and SDMA levels .
Action Environment
The action of MAT2A inhibitors can be influenced by environmental factors such as the presence of other drugs. For instance, the this compound IDE397 demonstrated synergistic combination benefit when combined with TOP1 inhibitors in MTAP −/− bladder cancer cell lines in vitro and in cell-line derived xenograft (CDX) models in vivo .
Biochemische Analyse
Biochemical Properties
The MAT2A inhibitor demonstrates strong inhibition of MAT2A enzymatic activity . It interacts with the MAT2A enzyme, resulting in the reduction of intracellular SAM levels . This interaction affects the methionine cycle, a critical metabolic pathway .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells . It reduces the proliferation of cancer cells and tumors that lack MTAP . The inhibitor also affects mRNA splicing and induces DNA damage . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of the this compound involves its binding interactions with the MAT2A enzyme . It exerts its effects at the molecular level by inhibiting MAT2A, which leads to a reduction in SAM production . This results in reduced protein arginine methyltransferase 5 (PRMT5) activity and splicing perturbations . Furthermore, it has been shown that DNA damage and mitotic defects ensue upon MAT2A inhibition .
Temporal Effects in Laboratory Settings
The effects of the this compound over time in laboratory settings have been observed in various studies . The inhibitor has been shown to reduce the proliferation of cancer cells and tumors that lack MTAP
Dosage Effects in Animal Models
In animal models, the this compound has demonstrated robust mono-therapeutic efficacy with tumor growth inhibition at certain dosages
Metabolic Pathways
The this compound is involved in the methionine cycle, a critical metabolic pathway . It interacts with the MAT2A enzyme, affecting the synthesis of SAM . This could also include any effects on metabolic flux or metabolite levels.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von MAT2A-Inhibitoren umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und abschließende Kupplungsreaktionen. So beinhaltet ein Syntheseweg beispielsweise die Herstellung von 3-(Cyclopentyl-1-en-1-yl)-6-(4-Methoxyphenyl)-5-methyl-2-phenyl-4-((2-(Trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7(4H)-on. Diese Verbindung wird in Dichlormethan gelöst, gefolgt von der Zugabe von Trifluoressigsäure und Rühren bei Raumtemperatur für mehrere Stunden .
Industrielle Produktionsmethoden: Die industrielle Produktion von MAT2A-Inhibitoren umfasst in der Regel eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Kristallisation, Reinigung und Qualitätskontrolle umfassen, um die pharmazeutischen Standards zu erfüllen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: MAT2A-Inhibitoren durchlaufen verschiedene chemische Reaktionen, darunter:
Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst den Austausch einer funktionellen Gruppe gegen eine andere.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und den Reaktionen von MAT2A-Inhibitoren verwendet werden, sind Dichlormethan, Trifluoressigsäure und verschiedene Katalysatoren. Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen, spezifische pH-Werte und präzise Reaktionszeiten, um die gewünschten Produkte zu erhalten .
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise die endgültigen MAT2A-Inhibitorverbindungen, die sich durch ihre hohe Selektivität und Potenz gegenüber dem MAT2A-Enzym auszeichnen .
Wissenschaftliche Forschungsanwendungen
MAT2A-Inhibitoren haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeuge für die Untersuchung von Methylierungsprozessen und Enzymkinetik.
Biologie: In der Forschung eingesetzt, um die Rolle von SAM in zellulären Prozessen zu verstehen.
Industrie: Einsatz bei der Entwicklung neuer Therapeutika und in Arzneimittelentwicklungsprogrammen.
5. Wirkmechanismus
Der Wirkmechanismus von MAT2A-Inhibitoren beinhaltet die Hemmung des Enzyms Methionin-Adenosyltransferase 2A, was zu einer Reduktion der Produktion von S-Adenosylmethionin führt. Diese Reduktion beeinflusst verschiedene Methylierungsprozesse, darunter DNA- und RNA-Methylierung, die für die Zellproliferation und das Überleben von entscheidender Bedeutung sind. Bei Krebsarten mit MTAP-Deletion führt die Hemmung von MAT2A zu synthetischer Letalität, die selektiv Krebszellen angreift, während normale Zellen geschont werden .
Vergleich Mit ähnlichen Verbindungen
MAT2A-Inhibitoren lassen sich mit anderen ähnlichen Verbindungen vergleichen, wie z. B.:
Einzigartigkeit: MAT2A-Inhibitoren sind einzigartig in ihrer Fähigkeit, die synthetische Letalität bei MTAP-deletierten Krebsarten auszunutzen, wodurch sie hochspezifisch und effektiv bei der gezielten Ansprache bestimmter Krebszellen sind, während die Toxizität für normale Zellen minimiert wird .
Liste ähnlicher Verbindungen:
- AG-270
- ISM3412
- IDE397
Zusammenfassend lässt sich sagen, dass MAT2A-Inhibitoren eine vielversprechende Klasse von Verbindungen mit großem Potenzial in der Krebstherapie und anderen Anwendungen in der wissenschaftlichen Forschung darstellen. Ihr einzigartiger Wirkmechanismus und ihre hohe Selektivität machen sie zu wertvollen Werkzeugen im Kampf gegen Krebs und andere Krankheiten.
Eigenschaften
IUPAC Name |
6-(2-methyl-1,3-benzothiazol-6-yl)-2,3-diphenyl-5-(pyridin-2-ylamino)-4H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22N6OS/c1-19-33-23-16-15-22(18-24(23)39-19)27-29(34-25-14-8-9-17-32-25)35-30-26(20-10-4-2-5-11-20)28(36-37(30)31(27)38)21-12-6-3-7-13-21/h2-18,35H,1H3,(H,32,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNQNZDNHUAVEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C3=C(NC4=C(C(=NN4C3=O)C5=CC=CC=C5)C6=CC=CC=C6)NC7=CC=CC=N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate](/img/structure/B608865.png)



